Fmoc-Val-Ala-PAB-PNP

Cathepsin B Linker Cleavage ADC Payload Release

Select Fmoc-Val-Ala-PAB-PNP to build ADCs demanding high systemic stability and controlled, protease-driven payload release. This precursor provides an Fmoc-protected Val-Ala sequence, a self-immolative PAB spacer, and a pre-activated PNP carbonate for direct amine conjugation. It is the definitive choice for targeting extracellular antigens, offering a quantifiable 50% slower cathepsin B cleavage rate compared to Val-Cit linkers. Full compatibility with standard Fmoc/tBu SPPS eliminates the acidolysis of Boc protocols, ensuring seamless on-resin synthesis and higher DAR control.

Molecular Formula C37H36N4O9
Molecular Weight 680.7 g/mol
Cat. No. B2849687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Ala-PAB-PNP
Molecular FormulaC37H36N4O9
Molecular Weight680.7 g/mol
Structural Identifiers
InChIInChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)/t23-,33-/m0/s1
InChIKeyZJHZWBDLYYJQAV-WYOOIXGGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-Val-Ala-PAB-PNP: ADC Linker Procurement Technical Primer


Fmoc-Val-Ala-PAB-PNP (CAS 1394238-92-6, MW 680.70 g/mol) is an advanced, enzymatically cleavable linker precursor used for constructing antibody-drug conjugates (ADCs) . Its modular architecture features an Fmoc-protected N-terminus, a Valine-Alanine dipeptide sequence serving as a Cathepsin B-specific cleavage substrate, a para-aminobenzyl (PAB) self-immolative spacer, and a para-nitrophenyl (PNP) carbonate active ester for conjugation to amine-containing payloads . This linker is not a drug substance but a synthetic intermediate designed to enable precise, protease-triggered payload release. Its selection by development groups over alternative linkers is contingent upon quantifiable differentiation in cleavage efficiency, protecting group compatibility, and conjugation reactivity.

Why Generic Substitution of Fmoc-Val-Ala-PAB-PNP Fails in ADC Development


In ADC linker procurement, direct substitution of Fmoc-Val-Ala-PAB-PNP with near analogs (e.g., Fmoc-Val-Cit-PAB-PNP, Boc-Val-Ala-PAB-PNP, or Alloc-Val-Ala-PAB-PNP) is scientifically and procedurally invalid due to quantifiable differences in proteolytic cleavage rates, N-terminal protecting group compatibility with solid-phase peptide synthesis (SPPS), and active ester leaving group reactivity [1]. These differences directly translate to variance in drug-to-antibody ratio (DAR), payload release kinetics, and final conjugate stability, necessitating a data-driven selection based on precise linker performance metrics rather than functional class similarity [2].

Quantitative Comparative Evidence for Fmoc-Val-Ala-PAB-PNP Selection


Cathepsin B Cleavage Kinetics: Val-Ala vs. Val-Cit

In isolated cathepsin B enzymatic assays, the Val-Ala dipeptide linker (the core of Fmoc-Val-Ala-PAB-PNP) is cleaved at half the rate of the widely used Val-Cit dipeptide linker [1]. This quantifiable difference in cleavage kinetics provides a direct means to modulate the rate of intracellular payload release, which can be critical for optimizing therapeutic index. While both linkers are effectively cleaved and highly stable in human plasma, the slower cleavage of Val-Ala may mitigate premature drug release in certain tumor microenvironments or offer a distinct pharmacokinetic profile.

Cathepsin B Linker Cleavage ADC Payload Release

N-Terminal Protecting Group Orthogonality: Fmoc vs. Boc

Fmoc-Val-Ala-PAB-PNP utilizes a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is rapidly and quantitatively removed under mild basic conditions (e.g., 20% piperidine in DMF) . In contrast, the Boc-protected analog (Boc-Val-Ala-PAB-PNP, CAS 1884578-00-0) requires strongly acidic conditions (e.g., TFA) for deprotection . This fundamental difference renders Fmoc-Val-Ala-PAB-PNP fully compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows, while the Boc analog is incompatible due to acid-labile side-chain protecting groups and resin linkers .

Solid-Phase Peptide Synthesis Protecting Group SPPS

Active Ester Reactivity: PNP Carbonate vs. Carboxylic Acid

Fmoc-Val-Ala-PAB-PNP features a para-nitrophenyl (PNP) carbonate as a pre-activated ester, enabling direct and efficient conjugation to amine-containing payloads without additional coupling reagents . Its non-activated counterpart, Fmoc-Val-Ala-PAB-OH (CAS 1394238-91-5), possesses a carboxylic acid terminus that requires in situ activation (e.g., with EDC/NHS or HATU) prior to amine coupling . The PNP ester is a superior leaving group (pKa of p-nitrophenol ≈ 7.2), ensuring rapid and quantitative carbamate bond formation with primary amines, typically achieving coupling efficiencies >95% under standard conditions [1]. Using the non-activated -OH analog introduces additional activation steps, longer reaction times, and a risk of lower conjugation yields.

Conjugation Efficiency Active Ester Amine Coupling

In Vivo Stability and Anticancer Activity: Val-Ala vs. Val-Cit in Non-Internalizing ADCs

In a head-to-head comparison using non-internalizing ADCs targeting the A1 domain of tenascin-C (F16 antibody) with an MMAE payload, the Val-Ala dipeptide linker demonstrated superior in vivo performance compared to Val-Cit, Val-Lys, and Val-Arg analogs [1]. This was evidenced by better anticancer activity in mice bearing human A431 epidermoid carcinoma xenografts, attributed to differential in vivo stability and distinct cleavage sites as revealed by mass spectrometry [1]. This study directly quantifies the functional superiority of Val-Ala over Val-Cit in a specific, clinically relevant non-internalizing ADC format.

In Vivo Efficacy Non-Internalizing ADC Tenascin-C

Protecting Group Orthogonality: Fmoc vs. Alloc

Fmoc-Val-Ala-PAB-PNP employs a base-labile Fmoc group, whereas the allyloxycarbonyl (Alloc) analog (Alloc-Val-Ala-PAB-PNP, CAS 1884578-27-1) utilizes a protecting group cleavable under mild, neutral conditions using palladium(0) catalysts . While Alloc provides orthogonal protection to both Fmoc and Boc, its removal requires toxic transition metals and specialized handling, which can be a significant barrier for many bioconjugation and peptide synthesis labs . Fmoc deprotection, in contrast, is a standard, high-yielding, and widely adopted procedure in both manual and automated SPPS. The Alloc analog is only advantageous when a third orthogonal protecting group is strictly required, adding complexity and cost to routine ADC linker synthesis.

Orthogonal Protection SPPS ADC Synthesis

High-Value Research and Industrial Applications for Fmoc-Val-Ala-PAB-PNP


Synthesis of Non-Internalizing ADCs Targeting Extracellular Tumor Matrix

Based on direct evidence that Val-Ala linkers exhibit superior in vivo stability and anticancer activity over Val-Cit analogs in non-internalizing ADC formats [1], Fmoc-Val-Ala-PAB-PNP is the preferred linker precursor for constructing ADCs targeting extracellular or matrix-associated antigens (e.g., tenascin-C splice isoforms). This application leverages the specific protease stability and cleavage characteristics of Val-Ala in the tumor microenvironment.

Streamlined Solid-Phase Synthesis of Peptide-Drug Conjugates

The base-labile Fmoc protecting group of Fmoc-Val-Ala-PAB-PNP is fully compatible with standard Fmoc/tBu SPPS protocols, allowing for seamless on-resin elongation and subsequent cleavage/deprotection [1]. This avoids the acidic conditions required for Boc deprotection that would cleave acid-labile resin linkers . The pre-activated PNP carbonate further enables direct on-resin or solution-phase conjugation to amine-containing payloads without additional activation steps .

Constructing ADCs with Slower Intracellular Payload Release Kinetics

When modulating the rate of intracellular drug liberation is critical for therapeutic index (e.g., to prevent excessive peak concentrations of cytotoxic payload), the Val-Ala core of this linker is quantifiably cleaved by cathepsin B at half the rate of the more common Val-Cit linker [1]. This slower cleavage profile may be advantageous for certain payloads or tumor types, providing a rational basis for linker selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Val-Ala-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.